molecular formula C9H19Cl2N B3042248 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride CAS No. 5382-35-4

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride

Cat. No.: B3042248
CAS No.: 5382-35-4
M. Wt: 212.16 g/mol
InChI Key: MCYPZCNAVBMNQB-UHFFFAOYSA-N
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Description

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride is an organic compound belonging to the class of piperidines. It is characterized by the presence of a chlorine atom at the 4th position and four methyl groups at the 2nd and 6th positions of the piperidine ring. This compound is typically used in various chemical reactions due to its unique structural properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride plays a significant role in biochemical reactions, particularly as a reagent in synthetic chemistry. It is known to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a stabilizer for certain enzymes, preventing their denaturation under harsh conditions. Additionally, this compound has been used in the synthesis of metallo-amide bases and silylketene acetals, which are crucial intermediates in organic synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound has been shown to alter the expression levels of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation profile. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro assays. In vivo studies have also demonstrated that the compound’s effects can persist for extended periods, depending on the dosage and administration route .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse reactions. At higher doses, this compound can induce toxicity, manifesting as cellular damage and organ dysfunction. Threshold effects have been identified, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions. The compound’s influence on metabolic flux has been studied, revealing that it can alter the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as cell type, concentration, and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles through targeting signals and post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with nuclear proteins, affecting gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride generally involves the chlorination of 2,2,6,6-tetramethylpiperidine. One common method starts with 2,2,6,6-tetramethylpiperidine, which undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxone

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

    N-oxides: Formed through oxidation reactions

    2,2,6,6-tetramethylpiperidine: Formed through reduction reactions

    Substituted piperidines: Formed through nucleophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and its ability to form stable complexes with biological molecules. This makes it particularly valuable in both synthetic chemistry and biological research .

Properties

IUPAC Name

4-chloro-2,2,6,6-tetramethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYPZCNAVBMNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-35-4
Record name Piperidine, 4-chloro-2,2,6,6-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5382-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,2,6,6-tetramethylpiperidine hydrochloride
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